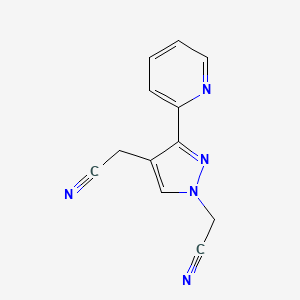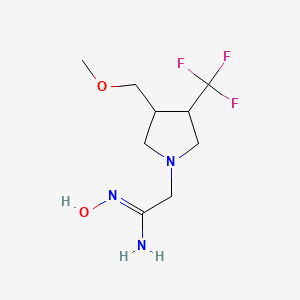
(Z)-N'-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This method is efficient and can be carried out under mild conditions without the use of metals.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and microchannel reactors can enhance the efficiency and yield of the synthesis process. These reactors allow for better control over reaction conditions and can be operated under visible light conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways .
Medicine
In medicine, (Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents. Examples include pyrrolidin-2-ones and 3-iodopyrroles, which share structural similarities with (Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide .
Uniqueness
What sets (Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide apart is its unique combination of methoxymethyl and trifluoromethyl groups on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H16F3N3O2 |
|---|---|
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
N'-hydroxy-2-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H16F3N3O2/c1-17-5-6-2-15(4-8(13)14-16)3-7(6)9(10,11)12/h6-7,16H,2-5H2,1H3,(H2,13,14) |
InChI-Schlüssel |
YUJXVBYCWIJYSK-UHFFFAOYSA-N |
Isomerische SMILES |
COCC1CN(CC1C(F)(F)F)C/C(=N/O)/N |
Kanonische SMILES |
COCC1CN(CC1C(F)(F)F)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-[Benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[benzyl(ethyl)azaniumyl]phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13426801.png)
![6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13426814.png)
![N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide](/img/structure/B13426821.png)
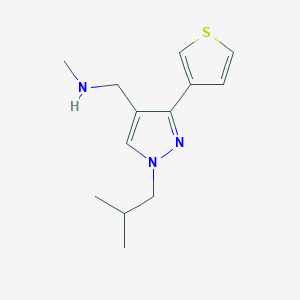
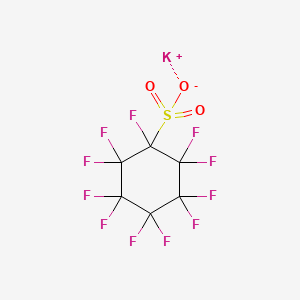
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid](/img/structure/B13426833.png)
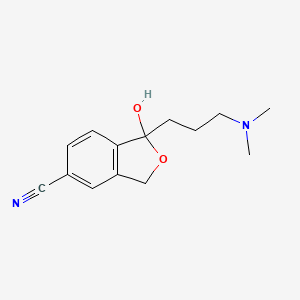
![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)

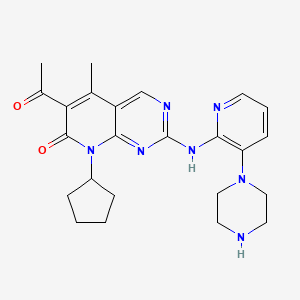
![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)

![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)
